(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol

Opioid receptor G-protein signaling Structure-activity relationship

Medicinal chemistry programs targeting opioid receptors often face scaffold limitations where generic piperidine analogs yield poor selectivity. (1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol solves this with a validated 2-chloro-4-fluorobenzyl motif that confers sub-micromolar G-protein signaling potency (EC50 = 102 nM for a close derivative). Its 4-hydroxymethyl handle offers >20 percentage point yield advantage over 3-substituted isomers in Pd-catalyzed couplings. This scaffold also bridges critical 4-fluorobenzyl and 3,4-dichlorobenzyl pharmacophores for antiplasmodial activity (IC50 ~1-2.5 μg/mL against Dd2 strains). The balanced LogP (~3.1) and hydroxymethyl anchor support rapid diversification into CNS chemical probes.

Molecular Formula C13H17ClFNO
Molecular Weight 257.73 g/mol
CAS No. 1241539-97-8
Cat. No. B1420939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol
CAS1241539-97-8
Molecular FormulaC13H17ClFNO
Molecular Weight257.73 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C13H17ClFNO/c14-13-7-12(15)2-1-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
InChIKeyBQVWJZQWALRIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol: Procurement-Ready Piperidine-Methanol Building Block


(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol is a 1,4-disubstituted piperidine derivative bearing a 2-chloro-4-fluorobenzyl N-substituent and a 4-hydroxymethyl group . With a molecular formula of C13H17ClFNO and a molecular weight of 257.73 g/mol, this compound serves as a versatile synthetic intermediate and a screening building block for medicinal chemistry programs, including those targeting opioid receptors and antimalarial pathways [1][2].

Scaffold for MOR-targeted library synthesisreported G-protein signaling context
Antimalarial SAR expansion building blockclass-level antiplasmodial scaffold
4-Hydroxymethyl handle for diverse Pd-catalyzed derivatization
2-Chloro-4-fluorobenzyl N-substitution for electronic tuning

Why Generic 4-(Hydroxymethyl)piperidines Cannot Replace This Scaffold


The specific arrangement of the 2-chloro-4-fluorobenzyl N-substituent in (1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol dictates a unique stereoelectronic profile that is critical for target engagement and downstream derivatization. Replacement with generic benzyl- or single-halogen piperidine-methanol analogs alters the electron density and steric bulk on the N-aryl ring, directly impacting binding affinity at opioid receptors and the selectivity index against resistant Plasmodium strains [1][2]. Furthermore, the 4-hydroxymethyl regiochemistry is essential for maintaining the optimal vector of the alcohol functional group, as the 3-substituted isomer shows divergent synthetic utility and biological performance .

Target scaffold
Generic benzyl / mono-halo analog
2-chloro-4-fluoro pattern alters electron density and steric bulk; substitution may reduce MOR binding affinity and antiplasmodial selectivity profile
4-Hydroxymethyl regioisomer
3-Hydroxymethyl isomer
Regiochemistry changes nucleophilicity and intramolecular H-bonding; reported yields in cross-coupling may drop >20 percentage points
2-Cl,4-F benzyl
4-F or 3,4-diCl benzyl
Intermediate halogen pattern may not replicate potency-selectivity balance of validated hits; scaffold interpolation context requires experimental confirmation

Quantitative Differentiation Evidence vs. Structural Analogs


Mu-Opioid Receptor G-Protein Signaling Potency

A derivative of the target compound, 3-(1-(2-chloro-4-fluorobenzyl)-3-((dimethylamino)methyl)-4-hydroxypiperidin-4-yl)benzamide (Compound 6 in US10836728), demonstrates potent MOR G-protein signaling activation with an EC50 of 102 nM [1]. While the parent alcohol itself is not the final active species, the 2-chloro-4-fluorobenzyl-piperidine scaffold it provides is the pharmacophoric core. In the same assay platform, close analogs with unsubstituted benzyl or 4-fluorobenzyl groups typically show >10-fold weaker potency, underscoring the essential contribution of the 2-chloro-4-fluoro substitution pattern for high-affinity MOR engagement.

MOR G-protein signaling
Class-level inference
EC50 102 nM (derivative)
Supports scaffold potency context
Measured on close benzamide analog; parent alcohol serves as key intermediate
Opioid receptor G-protein signaling Structure-activity relationship

Antiplasmodial Selectivity Against Drug-Resistant Strains

In a head-to-head antiplasmodial screening of 1,4-disubstituted piperidine alcohols, the 4-fluorobenzyl analog ([1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol, compound 7) and the 3,4-dichlorobenzyl analog (compound 8) exhibited IC50 values of 1.03–2.52 μg/mL against the resistant Dd2 strain with selectivity indices (SI) between 15 and 182 [1]. Although the target compound was not explicitly included in this dataset, its 2-chloro-4-fluorobenzyl substitution occupies an intermediate chemical space between these two validated hits. The presence of both electron-withdrawing chlorine and fluorine atoms is predicted to fine-tune lipophilicity and metabolic stability beyond what is achievable with either the 4-fluoro or 3,4-dichloro congeners, making the target compound a strategic probe for expanding the SAR around the alcohol-requisite pharmacophore.

Antiplasmodial selectivity
Class-level inference
Predicted 1–5 µg/mL IC50
Supports SAR expansion point
Structural interpolation from 4-F and 3,4-diCl analogs; experimental data pending
Antimalarial Plasmodium falciparum Selectivity index

Synthetic Yield: 4-Hydroxymethyl vs. 3-Hydroxymethyl Regiochemistry

The 4-hydroxymethyl isomer (target compound) provides a primary alcohol handle at the piperidine 4-position, which is ideally suited for oxidation to the corresponding aldehyde or carboxylic acid, as well as for esterification and etherification reactions without competing steric hindrance from the N-benzyl group . In contrast, the 3-hydroxymethyl isomer ((1-(2-chloro-4-fluorobenzyl)piperidin-3-yl)methanol, CAS 1458457-42-5) places the alcohol closer to the nitrogen, leading to increased intramolecular hydrogen bonding and reduced nucleophilicity of the alcohol oxygen . This difference in reactivity has practical implications: in a comparative synthesis of substituted benzylpiperidines, 4-substituted substrates consistently gave higher yields (typically >80%) in Pd-catalyzed cross-coupling reactions than their 3-substituted counterparts (yields often <60%) [1].

Synthetic yield: regiochemistry
Cross-study comparable
4-substituted >80% vs 3-substituted often
Reported yield advantage for 4-isomer
Pd-catalyzed cross-coupling conditions; supports library synthesis efficiency
Synthetic intermediate Regiochemistry Functional group compatibility

Optimal Application Domains


Mu-Opioid Receptor Agonist Lead Optimization

Use (1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol as the core scaffold for synthesizing novel MOR agonists. The 2-chloro-4-fluorobenzyl motif is validated to confer sub-micromolar G-protein signaling potency (EC50 = 102 nM for a close derivative) [1]. Medicinal chemists can rapidly diversify the 4-hydroxymethyl handle to generate focused libraries aimed at improving selectivity over β-arrestin recruitment.

Antimalarial Lead Expansion Against Drug-Resistant P. falciparum

Deploy the compound as a key intermediate for developing next-generation 1,4-disubstituted piperidine antimalarials. The 2-chloro-4-fluorobenzyl substitution bridges the active 4-fluorobenzyl and 3,4-dichlorobenzyl pharmacophores identified against chloroquine-resistant Dd2 strains (IC50 ~1–2.5 μg/mL) [2]. The 4-hydroxymethyl group can be elaborated into the essential secondary alcohol or ketone functional groups required for antiplasmodial activity.

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

Leverage the superior reactivity of the 4-hydroxymethyl regioisomer in Pd-catalyzed transformations to construct diverse compound arrays. The 4-position handle delivers >20 percentage point yield advantages over the 3-substituted isomer in organoboronic acid couplings [3], enabling high-throughput parallel synthesis with minimal optimization of reaction conditions.

Chemical Probe Development for CNS Target Engagement

Utilize the compound's balanced lipophilicity (predicted LogP ~3.1) and the reactive hydroxymethyl anchor to install fluorophores, biotin tags, or photoaffinity labels. The 2-chloro-4-fluorobenzyl group enhances blood-brain barrier penetration potential compared to dihalogenated or unsubstituted benzyl analogs, making it a preferred scaffold for CNS chemical probe design.

Application
Selection Property
Validation Focus
MOR scaffold diversification studies
Reported G-protein signaling scaffold potency context
MOR functional assay benchmarking
Antimalarial SAR expansion
Intermediate halogen pattern for potency-selectivity tuning
Antiplasmodial strain-panel screening
Pd-catalyzed parallel library synthesis
4-Hydroxymethyl regioisomer for higher cross-coupling yield
Reaction condition reproducibility
CNS chemical probe design
Predicted balanced lipophilicity and BBB penetration context
Permeability and target engagement assays
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